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Compound of Interest

Compound Name: Epsiprantel

Cat. No.: B10826560 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for Epsiprantel, a
potent anthelmintic agent. The document outlines the core chemical reactions, intermediates,

and experimental protocols essential for its laboratory-scale preparation. All quantitative data is

summarized for clarity, and a visual representation of the synthesis pathway is provided.

Core Synthesis Pathway
The synthesis of Epsiprantel, chemically known as (±)-2-

(Cyclohexylcarbonyl)-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine-4-one, is

achieved through a multi-step process. The pathway focuses on the construction of the core

heterocyclic structure, 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine,

followed by acylation.

The key steps involve:

Formation of the Benzazepine Ring: This foundational step establishes the seven-membered

ring that is central to the Epsiprantel molecule.

Annulation of the Pyrazinone Ring: A subsequent cyclization reaction builds the pyrazinone

ring onto the benzazepine core, forming the key tricyclic intermediate.
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Acylation: The final step involves the attachment of the cyclohexylcarbonyl group to the

pyrazinone nitrogen, yielding the active pharmaceutical ingredient, Epsiprantel.

Quantitative Data Summary
Step Reactants Product Yield (%)

Melting Point
(°C)

1

1,2,3,4-

Tetrahydro-2-

benzazepine,

Ethyl 2-

aminoacetate

dihydrochloride

N-(2-

Ethoxycarbonylm

ethyl)-1,2,3,4-

tetrahydro-2-

benzazepine

Not Reported Not Reported

2

N-(2-

Ethoxycarbonylm

ethyl)-1,2,3,4-

tetrahydro-2-

benzazepine

4-Oxo-

1,2,3,4,6,7,8,12b

-

octahydropyrazin

o[2,1-a]

[1]benzazepine

Not Reported Not Reported

3

4-Oxo-

1,2,3,4,6,7,8,12b

-

octahydropyrazin

o[2,1-a]

[1]benzazepine,

Cyclohexanoyl

chloride

Epsiprantel 64 187-190[1]

Experimental Protocols
Step 1 & 2: Synthesis of 4-Oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine

Detailed experimental protocols for the synthesis of the key intermediate, 4-oxo-

1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine, are described in the work by Brewer

et al. (1989) in the Journal of Medicinal Chemistry. The general approach involves the reaction
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of a 1,2,3,4-tetrahydro-2-benzazepine derivative with an amino acid ester, followed by

cyclization to form the pyrazinone ring.

Step 3: Synthesis of Epsiprantel[1]

Materials:

4-Oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine (0.5 g)

Cyclohexanoyl chloride (0.34 g)

Triethylamine (0.26 g)

Chloroform (20 ml, ethanol-free)

Dilute hydrochloric acid

Sodium bicarbonate solution

Magnesium sulfate (MgSO4)

Petroleum ether (40°-60° C)

Procedure:

A solution of 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine (0.5 g) in

ethanol-free chloroform (20 ml) is cooled to 0° C.

Cyclohexanoyl chloride (0.34 g) is added to the cooled solution.

Triethylamine (0.26 g) is then added to the reaction mixture.

The mixture is maintained at 0° C for 30 minutes and then allowed to stir at room

temperature for 5 hours.

The resulting solution is washed sequentially with dilute hydrochloric acid and sodium

bicarbonate solution.

The organic layer is dried over magnesium sulfate and the solvent is evaporated.
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The residue is recrystallized from a mixture of chloroform and petroleum ether (40°-60° C)

to yield white crystals of Epsiprantel.

Synthesis Pathway Diagram
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Caption: Synthesis pathway of Epsiprantel from 1,2,3,4-Tetrahydro-2-benzazepine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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